L-Alanine, glycylglycyl-L-prolyl-

説明

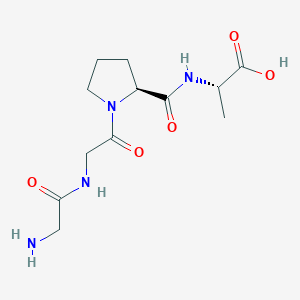

L-Alanine, glycylglycyl-L-prolyl- is a tripeptide composed of L-alanine, two glycine residues, and L-proline. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biology, and chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, glycylglycyl-L-prolyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group .

Protection of Amino Acids: The amino group of L-alanine is protected using Boc2O to form N-Boc-L-alanine.

Activation of Carboxyl Group: The carboxyl group is activated using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.

Coupling Reaction: The activated L-alanine is then coupled with glycine residues and L-proline sequentially under mild conditions to form the desired tripeptide.

Industrial Production Methods

Industrial production of peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and automated assembly of peptides. In SPPS, the first amino acid is attached to a solid resin, and subsequent amino acids are added stepwise. This method is advantageous due to its scalability and ability to produce high-purity peptides .

化学反応の分析

Types of Reactions

L-Alanine, glycylglycyl-L-prolyl- can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be cleaved by hydrolysis, resulting in the release of individual amino acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the proline residue, which can be converted to hydroxyproline.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis.

Oxidation: Oxidizing agents like hydrogen peroxide or performic acid can be used to oxidize proline to hydroxyproline.

Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acid derivatives.

Major Products

Hydrolysis: Yields individual amino acids (L-alanine, glycine, and L-proline).

Oxidation: Produces hydroxyproline.

Substitution: Results in analogs with modified amino acid sequences.

科学的研究の応用

L-Alanine, glycylglycyl-L-prolyl- has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.

Biology: Serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases.

Industry: Utilized in the development of peptide-based drugs and as a building block for more complex peptides.

作用機序

The mechanism of action of L-Alanine, glycylglycyl-L-prolyl- involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission.

Oxidative Stress Modulation: It can modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing oxidative damage.

Cell Signaling: The compound can affect cell signaling pathways, including those involved in apoptosis and cell survival.

類似化合物との比較

Similar Compounds

Glycyl-L-Prolyl-L-Glutamate: Another tripeptide with similar neuroprotective properties.

L-Alanine-L-Proline: A dipeptide with different biological activities.

L-Alanine-L-Valine: Another dipeptide used in peptide synthesis studies.

Uniqueness

L-Alanine, glycylglycyl-L-prolyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and therapeutic potential. Its combination of L-alanine, glycine, and L-proline residues allows for unique interactions with enzymes and receptors, making it a valuable compound for research and development .

生物活性

L-Alanine, glycylglycyl-L-prolyl- is a dipeptide composed of L-alanine and the tripeptide glycylglycyl-L-prolyl-. This compound has garnered interest due to its potential biological activities, particularly in metabolic processes and therapeutic applications. This article will explore its biological activity, including its mechanisms of action, effects on metabolism, and potential therapeutic uses.

Overview of L-Alanine and Glycylglycyl-L-Prolyl-

L-Alanine is a non-essential amino acid that plays a crucial role in various metabolic processes. It is involved in the Alanine-Glucose cycle , which helps maintain blood sugar levels by converting alanine into glucose in the liver during prolonged exercise or fasting .

Glycylglycyl-L-prolyl- , as a dipeptide, may enhance the bioactivity of alanine through synergistic effects. Dipeptides like glycylglycyl-L-prolyl- are known to exhibit various biological activities, including antioxidant and anti-inflammatory properties.

The biological activity of L-Alanine and its derivatives can be attributed to several mechanisms:

- Metabolic Regulation : L-Alanine is pivotal in amino acid metabolism and energy production. It serves as a substrate for gluconeogenesis, especially during fasting states . Glycylglycyl-L-prolyl- may influence this process by modulating the availability of alanine.

- Transport Mechanisms : The transport of alanine into cells is mediated by specific transporters such as SLC38A2. Studies show that manipulating these transporters can significantly affect alanine uptake and utilization in cancer cells, indicating a potential target for therapeutic interventions .

- Cell Signaling : Peptides often act as signaling molecules. Glycylglycyl-L-prolyl- may participate in cellular signaling pathways that regulate metabolic processes and cell growth.

2. Anti-inflammatory Effects

Peptides derived from amino acids like alanine have been shown to reduce inflammation markers in various models. This suggests that glycylglycyl-L-prolyl- could have similar effects, potentially benefiting conditions characterized by chronic inflammation.

3. Effects on Cancer Metabolism

Recent studies have demonstrated that alanine metabolism is altered in cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC). The selective expression of alanine transporters like SLC38A2 correlates with tumor growth and survival . Targeting these pathways may provide therapeutic avenues for cancer treatment.

Case Studies

- Pancreatic Cancer Cells : In a study examining PDAC cell lines, researchers found that knockout of the SLC38A2 transporter led to significant changes in alanine flux, suggesting its critical role in cancer cell metabolism . This highlights the importance of understanding how glycylglycyl-L-prolyl- might interact within these metabolic pathways.

- Hypertension Models : Another study focused on oligopeptides derived from soybeans showed potential anti-hypertensive effects through inhibition of angiotensin-converting enzyme (ACE). These findings suggest that similar peptides could be explored for cardiovascular health benefits .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVHFLIEWMHDOB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428594 | |

| Record name | L-Alanine, glycylglycyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61430-18-0 | |

| Record name | L-Alanine, glycylglycyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。